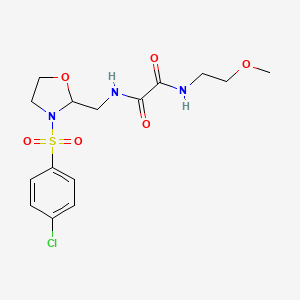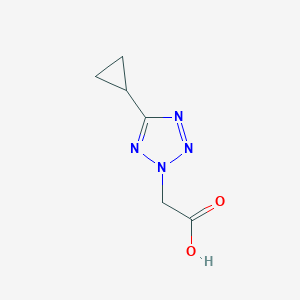![molecular formula C24H22FNO3 B2733311 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide CAS No. 1797694-45-1](/img/structure/B2733311.png)
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide, also known as XAC, is a chemical compound that has been identified as a potential therapeutic agent for various diseases. This compound has been synthesized using different methods and has shown promising results in scientific research applications.
Applications De Recherche Scientifique
Material Science Applications
Synthesis and Properties of Novel Aromatic Polyamides with Xanthene Cardo Groups
- Research into xanthene derivatives has led to the development of novel aromatic polyamides containing xanthene cardo groups. These materials demonstrate high glass transition temperatures, outstanding thermal stability, and excellent solubility in polar solvents. The incorporation of xanthene units into polyamides enhances their mechanical properties and thermal resistance, making them suitable for high-performance applications (Sheng et al., 2009).
Electrochromic and Electrofluorescent Polyamides
- Another study focused on electroactive polyamides with bis(diphenylamino)-fluorene units, showcasing their solubility, thermal stability, and reversible electrochromic characteristics. These materials offer potential for applications in smart windows, displays, and other electrochromic devices due to their multicolor switching capabilities and high fluorescence quantum yield (Sun et al., 2016).
Medicinal Chemistry Applications
Cancer Cell Cytotoxicity of Substituted Xanthenes
- A series of substituted xanthenes was synthesized and evaluated for their cancer cell cytotoxicity. One compound exhibited significant growth inhibition across various cancer cell lines, suggesting the potential of xanthene derivatives in oncology research and therapy development (Giri et al., 2010).
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c1-24(28-2,18-11-5-6-12-19(18)25)15-26-23(27)22-16-9-3-7-13-20(16)29-21-14-8-4-10-17(21)22/h3-14,22H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYLGDJKGIIWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


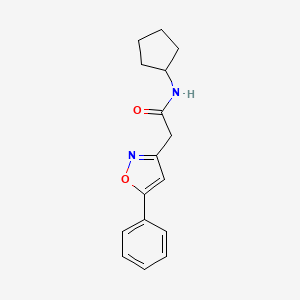
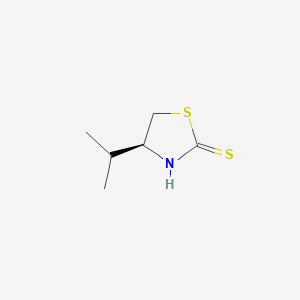

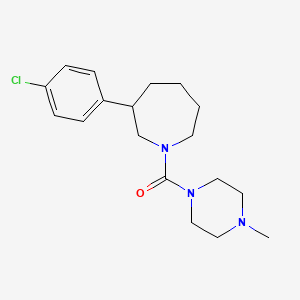
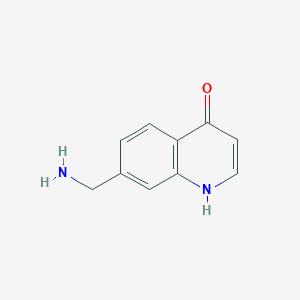
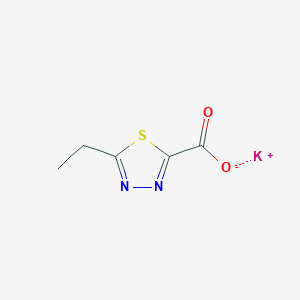


![3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2733246.png)
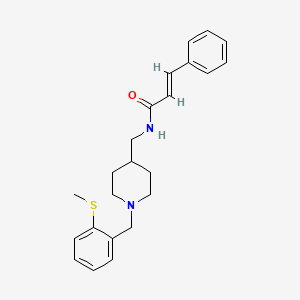
![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)
